5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes ethoxy, phenoxy, and diazinane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For example, the synthesis might involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors might also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
5-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. For example, it might act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE include:
- 5-({3-ETHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- 5-[[3-ETHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL]METHYLENE]-3-PHENYL-2-THIOXO-THIAZOLIDIN-4-ONE
Uniqueness
What sets 5-({3-ETHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H22N2O5S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-[[3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H22N2O5S/c1-3-27-19-13-15(12-17-20(25)23-22(30)24-21(17)26)7-8-18(19)29-10-9-28-16-6-4-5-14(2)11-16/h4-8,11-13H,3,9-10H2,1-2H3,(H2,23,24,25,26,30) |
InChI Key |
JOWHFVAZOUIISO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCCOC3=CC=CC(=C3)C |
Origin of Product |
United States |
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